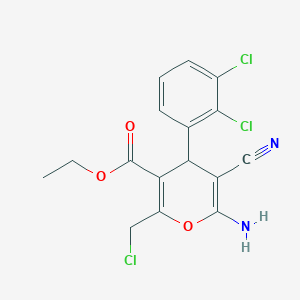![molecular formula C21H14N8OS2 B15013820 1,3-bis(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one](/img/structure/B15013820.png)
1,3-bis(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-BIS({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL})PROPAN-2-ONE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes two triazinoindole moieties connected by a propan-2-one linker, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL})PROPAN-2-ONE typically involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at elevated temperatures. This reaction forms intermediates that are further hydrazinated with hydrazine monohydrate to yield the desired triazinoindole derivatives . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-BIS({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL})PROPAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions result in the formation of various substituted triazinoindole derivatives.
Applications De Recherche Scientifique
1,3-BIS({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL})PROPAN-2-ONE has several scientific research applications, including:
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1,3-BIS({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL})PROPAN-2-ONE involves its ability to bind to metal ions, particularly iron. This binding can disrupt iron homeostasis in cells, leading to the inhibition of cell proliferation and induction of apoptosis . The compound interacts with molecular targets such as DNA and proteins, affecting various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-[1,2,4]TRIAZINO[5,6-B]INDOLE Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indolo[2,3-B]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
Uniqueness
1,3-BIS({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL})PROPAN-2-ONE is unique due to its dual triazinoindole moieties connected by a propan-2-one linker. This structure enhances its ability to interact with metal ions and biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H14N8OS2 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
1,3-bis(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C21H14N8OS2/c30-11(9-31-20-24-18-16(26-28-20)12-5-1-3-7-14(12)22-18)10-32-21-25-19-17(27-29-21)13-6-2-4-8-15(13)23-19/h1-8H,9-10H2,(H,22,24,28)(H,23,25,29) |
Clé InChI |
FBHAFGICZWIOJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)CSC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide](/img/structure/B15013744.png)
![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B15013756.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B15013768.png)
![4-{[(Z)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15013770.png)
![2-[Ethyl(phenyl)amino]-N'-[(1Z)-heptylidene]acetohydrazide](/img/structure/B15013776.png)
![N-({N'-[(Z)-(Naphthalen-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013781.png)
![2-bromo-4-chloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15013788.png)
![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B15013794.png)
![2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B15013796.png)
![4-(decyloxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B15013803.png)
![2-({5-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B15013809.png)
![2-iodo-N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15013823.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013830.png)
